molecular formula C17H19ClN2O3S B4741486 ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B4741486
M. Wt: 366.9 g/mol
InChI Key: DVZYXDZRACXGFO-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes a chlorobenzoyl group, a propylamino group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thiourea under basic conditions. The resulting thiazole intermediate is then subjected to further functionalization.

The introduction of the 3-chlorobenzoyl group can be accomplished through an acylation reaction using 3-chlorobenzoyl chloride in the presence of a base such as pyridine. The propylamino group is introduced via nucleophilic substitution, where the thiazole intermediate reacts with propylamine. Finally, the ethyl ester group is formed through esterification with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography. Scale-up processes must also consider factors such as cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a biological response. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be compared to other thiazole derivatives, such as:

  • Ethyl 2-[(3-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-[(3-fluorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

These compounds share a similar core structure but differ in the substituents on the benzoyl group. The presence of different halogens (chlorine, bromine, fluorine) can influence the compound’s reactivity, biological activity, and physical properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological characteristics.

Properties

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)-propylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-4-9-20(15(21)12-7-6-8-13(18)10-12)17-19-11(3)14(24-17)16(22)23-5-2/h6-8,10H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZYXDZRACXGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 3
ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 4
ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 5
ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 6
ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

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